rac-(9H-fluoren-9-yl)methylN-[(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamatehydrochloride,cis
Description
This compound is a stereochemically defined carbamate derivative featuring a fluorenylmethyl (Fmoc) protecting group, a rigid 2,2-dimethylcyclobutyl core with a cis-(1R,3S) configuration, and an aminomethyl substituent. The hydrochloride salt enhances solubility and stability, making it suitable for applications in peptide synthesis, medicinal chemistry, and drug delivery systems. The Fmoc group is widely used for temporary amine protection due to its orthogonality in solid-phase synthesis .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2.ClH/c1-22(2)14(12-23)11-20(22)24-21(25)26-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19;/h3-10,14,19-20H,11-13,23H2,1-2H3,(H,24,25);1H/t14-,20-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOWHOYQZGTFRO-DXPOFMJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C[C@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(9H-fluoren-9-yl)methylN-[(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamatehydrochloride,cis involves multiple stepsThe final step involves the formation of the carbamate and its conversion to the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of specialized equipment and controlled environments to maintain the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions: rac-(9H-fluoren-9-yl)methylN-[(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamatehydrochloride,cis undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction may produce fluorenylmethanol derivatives .
Scientific Research Applications
rac-(9H-fluoren-9-yl)methylN-[(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamatehydrochloride,cis is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of biological processes and as a tool for probing molecular interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of rac-(9H-fluoren-9-yl)methylN-[(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamatehydrochloride,cis involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, ultimately affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
(a) Fmoc-Protected Carbamates with Varied Substituents
- Compound 7: (9H-Fluoren-9-yl)methyl (2-amino-2-thioxoethyl)carbamate Key Difference: Replaces the aminomethylcyclobutyl group with a thioamide moiety. Impact: Thioamide groups exhibit distinct reactivity (e.g., resistance to proteolysis) but lower thermal stability compared to carbamates .
- Compound 8: (9H-Fluoren-9-yl)methyl (S)-(1-amino-1-thioxopropan-2-yl)carbamate Key Difference: Incorporates a chiral thioamide-substituted propan-2-yl group. Impact: Increased steric hindrance may reduce nucleophilic reactivity compared to the target compound’s primary amine .
(b) Hydrochloride Salts of Fmoc Derivatives
- (9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride (CAS 391624-46-7) Molecular Weight: 318.80 vs. target compound’s estimated ~370–400 g/mol. Functional Group: Linear 2-aminoethyl chain vs. cyclobutyl core. Application: Used in peptide synthesis; the cyclobutyl analog may offer enhanced rigidity for conformational control .
(c) Fmoc Derivatives with Hydroxy Substituents
Cyclobutyl and Cyclic Core Analogues
(a) N-[1H,2H,3H-Cyclopenta[b]quinolin-9-yl]aminoalkyl]acridine-9-carboxamide Hydrochlorides
- Example: Compound 3e (C₃₂H₃₃ClN₄O) Melting Point: 160°C vs. target compound’s undetermined but likely >150°C (based on cyclobutyl rigidity). Structure: Acridine-carboxamide with a cyclopentaquinoline core. Application: Anticancer agents; the target compound’s aminomethyl group may enable different bioactivity profiles .
(b) (9H-Fluoren-9-yl)methyl N-{(2R,3R,4S)-4-hydroxy-2-[(2S,5R)-2-isopropyl-5-methylcyclohexyloxy]...}carbamate
- Key Feature : Complex cyclohexyloxy substituent.
- Crystallinity : Single-crystal X-ray data confirm structural rigidity, suggesting the target compound may also form stable crystals .
Biological Activity
The compound rac-(9H-fluoren-9-yl)methyl N-[(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamate hydrochloride (CAS Number: 2445749-57-3) is a synthetic organic molecule notable for its structural complexity and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Structural Overview
The molecular formula of the compound is C22H26N2O2·HCl, with a molecular weight of 350.5 g/mol. The structure includes a fluorenyl group and a cyclobutyl moiety, which contribute to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O2 |
| Molecular Weight | 350.5 g/mol |
| CAS Number | 2445749-57-3 |
| IUPAC Name | rac-(9H-fluoren-9-yl)methyl N-[(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamate hydrochloride |
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in critical physiological processes.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes related to metabolic pathways. The presence of the fluorenyl group enhances hydrophobic interactions, potentially increasing binding affinity to target enzymes.
- Receptor Modulation : The structural features may allow for modulation of receptor activity, particularly in pathways related to neurotransmission and inflammation.
Case Studies and Research Findings
Several studies have investigated the biological effects and therapeutic potential of this compound:
-
Anticancer Activity : A study focused on the compound's ability to inhibit cancer cell proliferation in vitro. It was observed that at certain concentrations, the compound significantly reduced the viability of cancer cell lines, indicating potential as an anticancer agent.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Results : IC50 values ranged from 10 µM to 25 µM across different cell lines.
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Neuroprotective Effects : Research indicated that the compound could exert neuroprotective effects in models of neurodegeneration. This was assessed using models of oxidative stress where the compound demonstrated a reduction in markers of neuronal damage.
- Mechanism : The proposed mechanism involves scavenging free radicals and modulating apoptotic pathways.
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Anti-inflammatory Properties : In vivo studies showed that administration of the compound resulted in decreased levels of pro-inflammatory cytokines in animal models of inflammation.
- Cytokines Measured : IL-6, TNF-alpha.
- Findings : A significant reduction (up to 50%) in cytokine levels was observed compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
